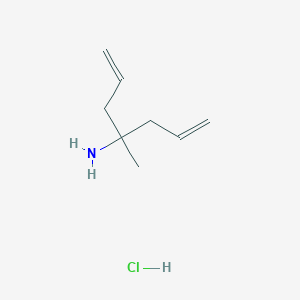

1-Allyl-1-methyl-but-3-enylamine hydrochloride

Description

BenchChem offers high-quality 1-Allyl-1-methyl-but-3-enylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-1-methyl-but-3-enylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylhepta-1,6-dien-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-4-6-8(3,9)7-5-2;/h4-5H,1-2,6-7,9H2,3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJLBDRRSHIKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Architecture and Synthetic Utility of 1-Allyl-1-methyl-but-3-enylamine Hydrochloride

As modern medicinal chemistry increasingly prioritizes high-sp³ character and conformationally restricted scaffolds, the demand for versatile, sterically defined building blocks has surged. 1-Allyl-1-methyl-but-3-enylamine hydrochloride (systematically known as 4-methylhepta-1,6-dien-4-amine hydrochloride) represents a highly valuable tertiary carbinamine precursor.

This technical guide provides an in-depth analysis of its structural properties, mechanistic utility, and a self-validating protocol for its primary application: the synthesis of substituted cyclopentenes via Ring-Closing Metathesis (RCM).

Part 1: Physicochemical Profiling and Structural Causality

The molecule features a quaternary alpha-carbon (C4 of the heptadiene chain) bonded to a methyl group, a primary amine, and two allyl (-CH₂-CH=CH₂) appendages. This creates a symmetrical 1,6-diene system with significant steric bulk around the nitrogen center.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | 1-Allyl-1-methyl-but-3-enylamine hydrochloride |

| IUPAC Name | 4-methylhepta-1,6-dien-4-amine hydrochloride |

| CAS Registry Number | 299435-71-5 |

| Free Base CAS | 19243-49-3[1] |

| Molecular Formula | C₈H₁₅N · HCl (C₈H₁₆ClN)[2] |

| Molecular Weight | 161.67 g/mol (Salt) / 125.21 g/mol (Free Base)[3] |

| SMILES | NC(C)(CC=C)CC=C.Cl[2] |

| Form & Storage | Solid powder; Store at 2-8°C under an inert atmosphere[2] |

Causality of the Hydrochloride Salt Form

In transition-metal-catalyzed reactions, free primary amines act as potent Lewis bases that irreversibly coordinate to the metal center (e.g., Ruthenium), leading to rapid catalyst poisoning. By utilizing the hydrochloride salt, the nitrogen lone pair is protonated and electronically masked. This eliminates the need for a cumbersome protection/deprotection sequence (such as Boc or Cbz installation), streamlining the synthetic workflow and maximizing atom economy.

Part 2: Mechanistic Insights into Ring-Closing Metathesis (RCM)

The primary synthetic value of 1-Allyl-1-methyl-but-3-enylamine hydrochloride lies in its transformation into 1-methylcyclopent-3-en-1-amine hydrochloride (CAS 1909320-31-5). This is achieved via RCM, a reaction driven thermodynamically by the entropic release of ethylene gas.

Because the quaternary center imposes a high degree of steric hindrance (the Thorpe-Ingold effect), the two allyl arms are forced into close spatial proximity. This conformational pre-organization significantly lowers the activation energy for intramolecular cyclization compared to less substituted dienes.

Figure 1: Self-validating workflow for the Ring-Closing Metathesis (RCM) of the target diene.

Part 3: Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology for the RCM of incorporates built-in quality control checkpoints to ensure scientific integrity.

Step 1: Substrate Preparation & Degassing

-

Action : Dissolve 10 mmol (1.61 g) of 1-Allyl-1-methyl-but-3-enylamine hydrochloride in 500 mL of anhydrous dichloromethane (DCM). Sparge the solution with Argon for 30 minutes.

-

Causality : The high dilution (0.02 M) is critical. Kinetically, it suppresses intermolecular cross-metathesis (oligomerization) in favor of the desired intramolecular cyclization. Degassing removes dissolved oxygen, which would oxidatively degrade the electron-rich Ruthenium alkylidene catalyst.

Step 2: Catalyst Initiation

-

Action : Under a positive flow of Argon, add 0.05 equivalents (5 mol%) of Grubbs 2nd Generation Catalyst.

-

Causality : Grubbs II is selected over Grubbs I because its N-heterocyclic carbene (NHC) ligand provides the enhanced thermal stability and catalytic turnover required to overcome the steric bulk of the quaternary carbon center.

Step 3: Reaction Execution & Self-Validation

-

Action : Heat the reaction to a gentle reflux (40°C) for 12 hours.

-

Self-Validation Checkpoint : After 12 hours, withdraw a 0.5 mL aliquot, evaporate the DCM, and analyze via ¹H NMR (in D₂O or DMSO-d₆). The system is validated if the terminal multiplet olefinic protons (δ ~5.05–5.15 ppm) have completely disappeared, replaced by a distinct, symmetrical internal olefinic signal (δ ~5.60 ppm). If terminal protons remain, the catalyst has been poisoned or loading was insufficient.

Step 4: Quenching and Ru-Scavenging

-

Action : Cool the mixture to room temperature. Add 0.1 mL of dimethyl sulfoxide (DMSO) or 1.0 g of a silica-based metal scavenger (e.g., SiliaBond DMT) and stir for 12 hours.

-

Causality : Residual Ruthenium can catalyze unwanted double-bond isomerization (from the cyclopentene to a cyclopentylidene derivative) during concentration. Scavengers coordinate to the Ru, allowing it to be completely removed via simple filtration.

Step 5: Isolation

-

Action : Filter the mixture through a pad of Celite. Concentrate the filtrate under reduced pressure to yield[4] as a crystalline solid.

Part 4: Applications in Drug Development

The resulting cyclic amine is a highly sought-after pharmacophore. It serves as a precursor for conformationally locked unnatural amino acids (e.g., 1-amino-1-methylcyclopentane-carboxylic acids after oxidative cleavage of the alkene). Furthermore, the preserved double bond in the cyclopentene ring provides a synthetic handle for epoxidation, dihydroxylation, or further cross-coupling, enabling the rapid generation of sp³-rich spirocyclic libraries for high-throughput screening in modern drug discovery.

References

-

PubChemLite . "4-methylhepta-1,6-dien-4-amine Compound Summary". National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 4-Methylhepta-1,6-dien-4-amine Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-methylhepta-1,6-dien-4-amine hydrochloride, a tertiary amine with potential applications in synthetic chemistry and drug discovery. Due to the compound's limited documentation in public databases, this guide also explores its structural analogs to infer its physicochemical properties, reactivity, and potential applications. A detailed, field-proven synthetic protocol, safety considerations, and a discussion of its potential as a scaffold in medicinal chemistry are presented. This document serves as a foundational resource for researchers interested in the synthesis and utilization of this and related unsaturated aliphatic amines.

Introduction and Nomenclature

The compound initially described as "1-Allyl-1-methyl-but-3-enylamine hydrochloride" is more systematically named according to IUPAC nomenclature as 4-methylhepta-1,6-dien-4-amine hydrochloride . The base amine, 4-methylhepta-1,6-dien-4-amine, is a tertiary amine featuring two terminal double bonds, which offer multiple sites for further chemical modification.

A thorough search of chemical databases, including PubChem and CAS registries, did not yield a specific CAS number for 4-methylhepta-1,6-dien-4-amine hydrochloride. This indicates that it is likely not a commercially available compound and has not been extensively cataloged. However, the core structure and related analogs are known, allowing for a detailed theoretical and practical exploration.

Synonyms:

-

1-Allyl-1-methyl-but-3-enylamine hydrochloride (Non-systematic)

-

4-Amino-4-methylhepta-1,6-diene hydrochloride

Physicochemical Properties and Characterization

While experimental data for 4-methylhepta-1,6-dien-4-amine hydrochloride is not available, its properties can be predicted based on its structure and data from related compounds. The free base, 4-methylhepta-1,6-dien-4-amine, has a molecular formula of C8H15N.[1] The hydrochloride salt would have the formula C8H16ClN.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C8H16ClN | For the hydrochloride salt |

| Molecular Weight | 161.67 g/mol | For the hydrochloride salt |

| Appearance | White to off-white crystalline solid | Typical for amine hydrochlorides |

| Solubility | Soluble in water, methanol, and ethanol. Sparingly soluble in less polar organic solvents. | The ionic nature of the hydrochloride salt enhances polarity. |

| Boiling Point (free base) | Not available | |

| Melting Point | Not available | Expected to be significantly higher than the free base. |

| pKa (of the conjugate acid) | ~10-11 | Typical for tertiary amine hydrochlorides. |

Characterization: The synthesis of this compound would require rigorous characterization to confirm its structure. Key analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm the presence of the methyl, allyl, and butenyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the ammonium salt and the C=C stretches of the terminal alkenes.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, Cl).

Synthesis Protocol: A Field-Proven Approach

The synthesis of 4-methylhepta-1,6-dien-4-amine hydrochloride can be approached through a nucleophilic addition of organometallic reagents to a suitable electrophile, followed by hydrolysis and salt formation. The following protocol describes a robust and scalable method.

Overall Synthetic Scheme

Caption: Synthetic workflow for 4-methylhepta-1,6-dien-4-amine HCl.

Step-by-Step Methodology

Step 1: Synthesis of Diallyl Ketone (Hepta-1,6-dien-4-one)

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Slowly add a solution of allyl bromide in anhydrous diethyl ether to initiate the formation of allylmagnesium bromide. Maintain a gentle reflux until the magnesium is consumed.

-

Nucleophilic Addition: Cool the Grignard reagent to 0 °C. Slowly add a solution of acetonitrile in anhydrous diethyl ether. The Grignard reagent will add to the nitrile to form an imine intermediate after an initial addition product.

-

Hydrolysis: Carefully quench the reaction mixture by slowly adding it to an ice-cold solution of aqueous acid (e.g., 1 M H₂SO₄). This will hydrolyze the imine to the corresponding ketone, diallyl ketone.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude diallyl ketone by vacuum distillation.

Step 2: Reductive Amination to form 4-Methylhepta-1,6-dien-4-amine

-

Imine Formation: In a round-bottom flask, dissolve the purified diallyl ketone in methanol. Add a solution of methylamine (as a solution in methanol or THF, or as the hydrochloride salt with an added base like triethylamine). Stir the mixture at room temperature to form the corresponding imine.

-

Reduction: Cool the mixture to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise. The use of NaBH₃CN is critical as it selectively reduces the imine in the presence of the ketone.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), carefully acidify the mixture with aqueous HCl to destroy any remaining reducing agent. Then, make the solution basic with aqueous NaOH.

-

Extraction and Purification: Extract the product with diethyl ether. Dry the organic layer and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified 4-methylhepta-1,6-dien-4-amine in anhydrous diethyl ether.

-

Precipitation: Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through ether) with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Potential Applications and Future Directions

The structure of 4-methylhepta-1,6-dien-4-amine hydrochloride suggests several potential applications, particularly in medicinal chemistry and materials science.

-

Scaffold for Drug Discovery: The two terminal alkene groups are amenable to a wide range of chemical transformations, including olefin metathesis, hydroboration-oxidation, and polymerization. This allows for the rapid generation of a library of diverse analogs for screening in drug discovery programs.

-

Building Block for Complex Molecules: The amine functionality and the two reactive double bonds make this compound a versatile building block for the synthesis of more complex nitrogen-containing molecules, such as alkaloids and other natural product analogs.

-

Monomer for Polymer Synthesis: The diene structure could potentially be used in polymerization reactions to create novel polymers with unique properties.

Safety and Handling

As with any chemical, 4-methylhepta-1,6-dien-4-amine hydrochloride should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: The toxicological properties of this specific compound have not been evaluated. Assume it is hazardous and handle accordingly. Amine hydrochlorides can be irritants.

Conclusion

While 4-methylhepta-1,6-dien-4-amine hydrochloride is not a widely documented compound, its synthesis is achievable through established organic chemistry principles. Its unique structure, featuring a tertiary amine and two reactive alkene moieties, makes it a promising candidate for further research and development in various fields of chemistry. This guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications.

References

-

PubChemLite. 4-methylhepta-1,6-dien-4-amine (C8H15N). [Link]

-

PubChem. 4-Methylhepta-1,6-diene | C8H14 | CID 14111184. [Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of α-Tertiary Amines with Terminal Alkenes

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of α-tertiary amines featuring a terminal alkene. These structures are pivotal intermediates and building blocks in modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. Their stability is not an intrinsic constant but is dictated by a delicate interplay of electronic, steric, and conformational factors. This document will delve into the core principles governing their stability, the equilibrium dynamics with their cyclized isomers, and the structural motifs that influence this balance. We will explore both experimental and computational methodologies for assessing thermodynamic parameters, providing researchers and drug development professionals with a robust framework for predicting and understanding the behavior of these valuable molecules.

Introduction: The Dynamic Nature of Aminoalkenes

α-Tertiary amines bearing a terminal alkene are a fascinating class of molecules that exist at the crossroads of stability and reactivity. While often depicted as a single acyclic structure, they are in a constant, albeit often one-sided, thermodynamic equilibrium with their cyclic isomers, typically five- or six-membered nitrogen-containing heterocycles. The position of this equilibrium, and thus the predominant species under a given set of conditions, is a direct reflection of the relative thermodynamic stabilities of the open-chain and cyclized forms.

The intramolecular hydroamination/cyclization of aminoalkenes is a key reaction to consider when discussing the stability of the starting α-tertiary amine.[1][2] From a thermodynamic standpoint, the insertion of a carbon-carbon double bond into a metal-amide bond (a common step in catalyzed cyclization) is often nearly thermoneutral for terminal aminoalkenes.[1] This suggests that the free energy difference between the acyclic amine and the cyclized product can be subtle, making a thorough understanding of the contributing factors essential for synthetic design and application. This guide will systematically dissect these factors, providing a foundational understanding for researchers in the field.

Foundational Principles of Thermodynamic Stability

The thermodynamic stability of a molecule is quantified by its Gibbs free energy (G). A reaction or transformation is considered thermodynamically favorable if the change in Gibbs free energy (ΔG) is negative.[3][4] The relationship ΔG = ΔH - TΔS, where ΔH is the change in enthalpy and ΔS is the change in entropy, governs the spontaneity of a process.[3] For the equilibrium between an α-tertiary amine with a terminal alkene and its cyclized counterpart, both enthalpic and entropic contributions are critical.

Enthalpic Considerations (ΔH):

-

Bond Energies: The formation of new, more stable σ-bonds at the expense of a weaker π-bond during cyclization is a primary driver.

-

Ring Strain: The stability of the resulting heterocyclic ring is a major factor. The formation of five- and six-membered rings is generally favored, while smaller rings like aziridines and azetidines suffer from significant angle and torsional strain, making their formation less favorable.[5][6][7]

-

Steric Interactions: Steric hindrance in the acyclic form can be relieved upon cyclization, or conversely, new steric clashes can arise in the cyclic product.

Entropic Considerations (ΔS):

-

Conformational Freedom: The cyclization of a flexible acyclic amine into a more rigid ring structure results in a significant decrease in conformational entropy.[8][9] This entropic penalty must be overcome by favorable enthalpic changes for cyclization to be spontaneous.

Key Structural Factors Influencing Stability

The thermodynamic landscape of α-tertiary amines with terminal alkenes is profoundly influenced by their substitution patterns. These effects can be dissected into several key principles:

The Thorpe-Ingold Effect: A Driving Force for Cyclization

The Thorpe-Ingold effect, or the gem-dimethyl effect, posits that the presence of bulky substituents on the carbon chain between the amine and the alkene can accelerate intramolecular reactions.[8][9][10] This is due to a combination of factors:

-

Angle Compression: Geminal substituents increase the steric demand, leading to a compression of the internal bond angle and bringing the reactive termini (the amine and the alkene) into closer proximity.[9][10]

-

Reduced Conformational Freedom: The bulky groups restrict the number of accessible conformations of the acyclic amine, increasing the population of conformations that are pre-organized for cyclization.[9][11]

This effect can shift the equilibrium towards the cyclized product by lowering the activation energy for cyclization and potentially stabilizing the cyclic form.[12] For instance, an α-tertiary amine with a quaternary carbon in the linker chain is more likely to exist in equilibrium with a significant portion of its cyclized isomer compared to an unsubstituted analogue.

Ring Strain in the Cyclized Product

The stability of the potential cyclized product is a critical determinant of the overall thermodynamic landscape. The formation of five- and six-membered rings (pyrrolidines and piperidines) is generally enthalpically favored over smaller rings.[5][6] The basicity of cyclic amines increases with ring size from three- to six-membered rings, which is consistent with a decrease in ring strain.[5][13]

-

Aziridines (3-membered rings): Suffer from severe angle strain and are significantly less stable than their acyclic precursors.[7]

-

Azetidines (4-membered rings): Also exhibit considerable ring strain, but less so than aziridines.[5][6]

-

Pyrrolidines (5-membered rings) and Piperidines (6-membered rings): These are relatively strain-free and their formation is often thermodynamically favorable.

Bredt's Rule and Bicyclic Systems

For α-tertiary amines that could potentially cyclize to form bridged bicyclic systems, Bredt's rule becomes a crucial consideration.[14][15] Bredt's rule states that a double bond cannot be placed at a bridgehead position in a small, strained bicyclic system.[14][16] This is due to the geometric impossibility of achieving the planar geometry required for a double bond at the bridgehead without introducing prohibitive ring strain.[14][15]

This has significant implications for the stability of certain α-tertiary amines. If the intramolecular hydroamination would lead to a product that violates Bredt's rule, the acyclic form will be overwhelmingly favored thermodynamically. While recent research has shown that highly unstable anti-Bredt molecules can be formed as transient intermediates, for the purposes of thermodynamic stability, the rule remains a powerful predictive tool.[17]

Experimental Assessment of Thermodynamic Stability

Determining the thermodynamic stability of these compounds requires precise experimental techniques that can quantify the equilibrium between the acyclic and cyclic forms.

Spectroscopic Methods (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic equilibria. By carefully analyzing the NMR spectra under various conditions (e.g., temperature, concentration), one can determine the relative populations of the acyclic amine and its cyclized isomer. The equilibrium constant (Keq) can be calculated from the ratio of the integrated signals corresponding to each species. From the temperature dependence of Keq, the enthalpy (ΔH°) and entropy (ΔS°) of the cyclization can be determined using the van't Hoff equation.

Experimental Protocol: NMR-based Equilibrium Study

-

Sample Preparation: Prepare a solution of the α-tertiary aminoalkene of known concentration in a suitable deuterated solvent.

-

Initial Spectrum: Acquire a high-resolution 1H NMR spectrum at a defined starting temperature (e.g., 298 K).

-

Temperature Variation: Gradually increase the temperature in defined increments (e.g., 10 K), allowing the sample to equilibrate at each temperature before acquiring a new spectrum.

-

Signal Integration: For each spectrum, carefully integrate the signals that are unique to the acyclic and cyclic forms.

-

Keq Calculation: At each temperature, calculate Keq = [Cyclic] / [Acyclic].

-

Van't Hoff Plot: Plot ln(Keq) versus 1/T. The slope of the resulting line is -ΔH°/R and the y-intercept is ΔS°/R, where R is the gas constant.

Calorimetry

Calorimetry provides a direct measurement of the heat changes associated with a reaction. While challenging for equilibria that are heavily skewed to one side, techniques like Isothermal Titration Calorimetry (ITC) can be adapted to study these systems, particularly if the cyclization can be induced by a change in conditions (e.g., pH, addition of a catalyst).

Computational Approaches to Predicting Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the thermodynamic stability of molecules.[18][19] These methods can provide accurate calculations of the Gibbs free energies of the acyclic amine and its potential cyclized products.

Computational Workflow: DFT-based Stability Analysis

-

Structure Optimization: The 3D structures of the α-tertiary aminoalkene and its possible cyclized isomers are optimized to find their lowest energy conformations.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Gibbs Free Energy Calculation: The Gibbs free energy of each species is calculated. The difference in Gibbs free energy (ΔG) between the acyclic and cyclic forms provides a prediction of the thermodynamic favorability of cyclization.[20]

The following table summarizes hypothetical calculated thermodynamic data for the cyclization of a series of aminoalkenes, illustrating the impact of the Thorpe-Ingold effect and ring size.

| Compound | Substituent (R) | Ring Size | ΔH° (kcal/mol) | TΔS° (kcal/mol at 298K) | ΔG° (kcal/mol) |

| 1 | H | 5 | -18.5 | -10.2 | -8.3 |

| 2 | gem-dimethyl | 5 | -20.1 | -9.8 | -10.3 |

| 3 | H | 4 | -5.2 | -10.5 | +5.3 |

| 4 | gem-dimethyl | 4 | -7.0 | -10.1 | +3.1 |

Note: These are illustrative values and do not represent actual experimental data.

Visualizing Key Concepts

The interplay of factors governing the stability can be visualized through diagrams.

Figure 1: A conceptual diagram illustrating the key factors that influence the thermodynamic equilibrium between the acyclic and cyclic forms of an α-tertiary aminoalkene.

Figure 2: A workflow diagram illustrating how the Thorpe-Ingold effect reduces conformational freedom, thereby promoting cyclization.

Conclusion and Future Outlook

The thermodynamic stability of α-tertiary amines with terminal alkenes is a nuanced subject, governed by a predictable yet complex set of structural and electronic principles. A thorough understanding of the interplay between the Thorpe-Ingold effect, ring strain, and entropic factors is paramount for researchers aiming to control the reactivity and synthetic utility of these molecules. The continued development of both experimental techniques and computational models will undoubtedly provide even deeper insights into these systems.[21][22][23] For drug development professionals, the ability to predict the stability and potential for isomerization of these motifs is critical for designing molecules with optimal pharmacokinetic and pharmacodynamic profiles. This guide has provided a foundational framework for this understanding, empowering scientists to make more informed decisions in their research and development endeavors.

References

-

Srce, A., et al. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta. [Link]

-

Semantic Scholar. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles - An Interpretation by Triadic Analysis. [Link]

-

Müller, T. E., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews. [Link]

-

Wikipedia. (n.d.). Thorpe–Ingold effect. [Link]

-

Synfacts. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Synfacts. [Link]

-

Chem-Station. (2016). Thorpe-Ingold Effect. [Link]

-

ResearchGate. (2012). (PDF) Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. [Link]

-

Polo, V., et al. (2022). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. ACS Omega. [Link]

-

RSC Publishing. (2015). Aluminium-catalysed intramolecular hydroamination of aminoalkenes. [Link]

-

Shodor. (n.d.). Bredt's Rule. [Link]

-

Wikipedia. (n.d.). Hydroamination. [Link]

-

Pearson. (n.d.). In 1935, J. Bredt, a German chemist, proposed that a bicycloalken... [Link]

-

Chemistry LibreTexts. (2023). Hydroamination. [Link]

-

MDPI. (2021). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Catalysts. [Link]

-

Chemistry Notes. (2014). Bredt's rule: Easy explanation, evidence, limitation. [Link]

-

Wikipedia. (n.d.). Bredt's rule. [Link]

-

Overman, L. E., & Tellew, J. E. (2017). Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. The Journal of Organic Chemistry. [Link]

-

PubMed. (2009). Intramolecular hydroamination of aminoalkenes by calcium and magnesium complexes: a synthetic and mechanistic study. [Link]

-

Beilstein-Institut. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]

-

PubMed. (2018). Theoretical Studies on the Hydroaminoalkylation of Alkenes with Primary and Secondary Amines. [Link]

-

ResearchGate. (2022). Computer-Aided Insight into the Relative Stability of Enamines. [Link]

-

ResearchGate. (2020). Scope of terminal alkenes for the oxidative amination. [Link]

-

Science Media Centre España. (2024). Organic chemists break century-old Bredt's rule. [Link]

-

ResearchGate. (2019). Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives. [Link]

-

Imperial College London. (n.d.). Non-Aromatic Heterocyclic Systems. [Link]

-

ResearchGate. (2017). Computational and Experimental Studies on the Mechanism of Formation of Poly(hexahydrotriazine)s and Poly(hemiaminal)s from the Reactions of Amines with Formaldehyde. [Link]

-

ResearchGate. (2019). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. [Link]

-

ResearchGate. (2020). Enthalpy and free energy for cyclization reactions of 16. [Link]

-

ACS Publications. (2014). Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones: An Analytical and Theoretical Investigation. The Journal of Organic Chemistry. [Link]

-

PubMed. (2019). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GIBBS FREE ENERGY. [Link]

-

SERC - Carleton College. (2007). Gibbs Free Energy and Other Thermodynamic Functions. [Link]

-

RSC Education. (n.d.). The Gibbs free energy. [Link]

-

SSRN. (2022). Effect of Tertiary Amines on the Thermal Stability of High-Energy Trinitroalkyl Compounds. [Link]

-

Organic Chemistry Portal. (2012). Synthesis of Tertiary Alkyl Amines from Terminal Alkenes: Copper-Catalyzed Amination of Alkyl Boranes. [Link]

-

PNAS. (2013). Thermodynamic framework for identifying free energy inventories of enzyme catalytic cycles. [Link]

-

University of Cambridge. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydroamination - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Gibbs Free Energy and Other Thermodynamic Functions [serc.carleton.edu]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.lucp.net [books.lucp.net]

- 9. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 11. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intramolecular hydroamination of aminoalkenes by calcium and magnesium complexes: a synthetic and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Bredt's rule - Wikipedia [en.wikipedia.org]

- 16. In 1935, J. Bredt, a German chemist, proposed that a bicycloalken... | Study Prep in Pearson+ [pearson.com]

- 17. Organic chemists break century-old Bredt's rule [sciencemediacentre.es]

- 18. Theoretical Studies on the Hydroaminoalkylation of Alkenes with Primary and Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Thermodynamic framework for identifying free energy inventories of enzyme catalytic cycles - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for 1-Allyl-1-methyl-but-3-enylamine hydrochloride

An In-Depth Technical Guide to the Prospective Synthesis of 1-Allyl-1-methyl-but-3-enylamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of prospective synthetic pathways for 1-Allyl-1-methyl-but-3-enylamine hydrochloride, a tertiary amine of interest for research and development in various chemical fields. Due to the absence of published direct synthetic routes for this specific molecule, this document outlines several logical and scientifically-grounded strategies based on established organic chemistry principles and analogous transformations reported in the literature. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical frameworks and actionable experimental protocols.

Introduction and Structural Elucidation

1-Allyl-1-methyl-but-3-enylamine hydrochloride is a substituted tertiary amine hydrochloride salt. The core structure consists of a central nitrogen atom bonded to a methyl group, an allyl group (prop-2-en-1-yl), and a but-3-enyl group. The hydrochloride salt form enhances its water solubility and stability, a common practice in the pharmaceutical industry for amine-containing compounds.[1][2] The systematic IUPAC name for the free base would be N-allyl-N-methylbut-3-en-1-amine.

The presence of two distinct terminal alkene functionalities makes this molecule a versatile building block for further chemical modifications, such as polymerization or cross-linking reactions.[3] This guide will explore plausible synthetic strategies for its preparation, focusing on the construction of the core tertiary amine and its subsequent conversion to the hydrochloride salt.

Proposed Synthetic Pathways

The synthesis of the target molecule can be approached through several strategic disconnections. The primary challenge lies in the selective introduction of three different substituents onto the nitrogen atom. The following sections detail three distinct, plausible synthetic routes.

Pathway I: Sequential N-Alkylation of a Primary Amine

This is a classical and straightforward approach for the synthesis of unsymmetrical tertiary amines. The strategy involves the stepwise alkylation of a primary amine with suitable electrophiles. The choice of the starting primary amine (methylamine, allylamine, or but-3-en-1-amine) will dictate the sequence of alkylating agents.

Causality Behind Experimental Choices:

The success of this pathway hinges on controlling the degree of alkylation at each step to minimize over-alkylation, which would lead to the formation of quaternary ammonium salts.[4] This is typically achieved by using a specific molar ratio of the amine to the alkylating agent and carefully controlling reaction conditions. The use of a base is crucial to neutralize the acid generated during the reaction.

Experimental Protocol (Generalized):

Step 1: Synthesis of the Secondary Amine (e.g., N-methylallylamine)

-

To a solution of a primary amine (e.g., methylamine) in a suitable solvent (e.g., THF, acetonitrile), add a base (e.g., K2CO3, Et3N).

-

Slowly add one equivalent of the first alkylating agent (e.g., allyl bromide) at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the resulting secondary amine by distillation or column chromatography.

Step 2: Synthesis of the Tertiary Amine

-

Dissolve the purified secondary amine from Step 1 in a suitable solvent.

-

Add a base and the second, different alkylating agent (e.g., 4-bromo-1-butene).

-

Heat the reaction mixture as necessary to drive the reaction to completion.

-

Monitor the reaction and, upon completion, perform an aqueous workup and extraction.

-

Purify the crude tertiary amine via distillation or column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified tertiary amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).

-

Slowly bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.[5][6]

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Data Presentation:

| Step | Reactants | Reagents | Product |

| 1 | Methylamine, Allyl Bromide | K2CO3, THF | N-methylallylamine |

| 2 | N-methylallylamine, 4-bromo-1-butene | K2CO3, Acetonitrile | N-allyl-N-methylbut-3-en-1-amine |

| 3 | N-allyl-N-methylbut-3-en-1-amine | Anhydrous HCl | 1-Allyl-1-methyl-but-3-enylamine hydrochloride |

Visualization:

Caption: Pathway I: Sequential N-Alkylation.

Pathway II: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a common strategy for synthesizing secondary and tertiary amines.[7][8] This pathway could involve the reaction of a secondary amine with an aldehyde, followed by reduction of the intermediate iminium ion.

Causality Behind Experimental Choices:

This method is often preferred due to its high selectivity and the use of milder reducing agents compared to, for example, LiAlH4. The choice of the secondary amine and aldehyde is critical. For instance, reacting N-methylallylamine with but-3-enal, followed by reduction, would yield the target tertiary amine. The choice of reducing agent (e.g., NaBH4, NaBH(OAc)3) is important for chemoselectivity, especially in the presence of other reducible functional groups.

Experimental Protocol (Generalized):

-

Dissolve the secondary amine (e.g., N-methylallylamine) and the aldehyde (e.g., but-3-enal) in a suitable solvent (e.g., methanol, dichloroethane).

-

Adjust the pH to be mildly acidic to facilitate iminium ion formation.

-

Add the reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature.

-

Stir the reaction until completion, monitoring by TLC or GC-MS.

-

Quench the reaction carefully with water or a dilute acid.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the tertiary amine by distillation or column chromatography.

-

Convert the purified amine to its hydrochloride salt as described in Pathway I.

Data Presentation:

| Reactants | Reagents | Intermediate | Product |

| N-methylallylamine, But-3-enal | Acetic Acid (cat.), NaBH4 | Iminium ion | N-allyl-N-methylbut-3-en-1-amine |

Visualization:

Caption: Pathway II: Reductive Amination.

Pathway III: Grignard Reaction with an Imine Derivative

Grignard reagents are excellent nucleophiles for forming carbon-carbon bonds.[9][10] This pathway would involve the synthesis of an appropriate imine, followed by the addition of a Grignard reagent. For instance, an imine formed from methylamine and but-3-enal could be reacted with allylmagnesium bromide.

Causality Behind Experimental Choices:

The Grignard reaction offers a powerful method for C-C bond formation.[11][12] The key is the successful formation of the imine and its subsequent reaction with the organometallic reagent. The reactivity of Grignard reagents also necessitates the use of anhydrous conditions and protection of any acidic protons in the substrates.

Experimental Protocol (Generalized):

Step 1: Imine Formation

-

React methylamine with but-3-enal in a suitable solvent, often with a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine.

-

The resulting imine may be used directly in the next step.

Step 2: Grignard Addition

-

Prepare the Grignard reagent (e.g., allylmagnesium bromide from allyl bromide and magnesium turnings) in anhydrous ether.

-

Add the imine solution from Step 1 to the Grignard reagent at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Purify the tertiary amine by distillation or column chromatography.

-

Convert the purified amine to its hydrochloride salt as described in Pathway I.

Data Presentation:

| Step | Reactants | Reagents | Product |

| 1 | Methylamine, But-3-enal | Molecular Sieves | N-methylbut-3-en-1-imine |

| 2 | N-methylbut-3-en-1-imine, Allylmagnesium bromide | Anhydrous Ether | N-allyl-N-methylbut-3-en-1-amine |

Visualization:

Caption: Pathway III: Grignard Reaction.

Conclusion and Future Outlook

This technical guide has detailed three plausible and robust synthetic pathways for the preparation of 1-Allyl-1-methyl-but-3-enylamine hydrochloride. Each proposed route—sequential N-alkylation, reductive amination, and Grignard addition to an imine—offers distinct advantages and challenges. The optimal choice of pathway will depend on factors such as the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory. Further experimental validation is required to determine the most efficient and high-yielding method. The versatile structure of the target molecule suggests its potential as a valuable intermediate in the synthesis of more complex chemical entities.

References

-

Cooney, A. (2017, March 1). Why do amines dissolve in hydrochloric acid? Quora. [Link]

-

Oxford University Press. (n.d.). Amine salts. Oxford Reference. Retrieved from [Link]

-

Ali, S. Z., Budaitis, B. G., Fontaine, D. F. A., Pace, A. L., Garwin, J. A., & White, M. C. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science, 376(6590), 276-283. [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Amine and HCl - salt formation reaction. (2022, June 7). YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methyl diallylamine. Retrieved from [Link]

-

Domainex. (2022, June 9). Synthesis in Review: Allylic tertiary amines and hetero-functionalised 2-oxazolines. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

- Eschweiler, W., & Clarke, H. T. (1913). Ueber eine neue Methode zur Darstellung von sekundären und tertiären Aminen. Berichte der deutschen chemischen Gesellschaft, 46(1), 587-590.

-

Merrick, I. B., & Denmark, S. E. (2019). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Accounts of Chemical Research, 52(11), 3127-3141. [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

synthesis of tertiary amines. (2019, January 17). YouTube. Retrieved from [Link]

-

Degani, I., Fochi, R., & Perracino, P. (1998). N-allylhydroxylamines from 1,2-addition of allyl Grignard reagents to nitro compounds: generality and drawbacks of the reaction. Journal of the Chemical Society, Perkin Transactions 1, (10), 1773-1778. [Link]

-

Allylic Grignard reagents in organic synthesis | Organic chemistry. (2020, July 28). YouTube. Retrieved from [Link]

-

Chem Help ASAP. (2020, March 21). tertiary amine synthesis & reductive amination. YouTube. Retrieved from [Link]

-

Vitale, F., & Pignataro, L. (2013). Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. Chemical Reviews, 113(5), 3828-3860. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. oxfordreference.com [oxfordreference.com]

- 3. N-methyl diallylamine hydrochloride | 13107-01-2 | Benchchem [benchchem.com]

- 4. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to Nitrogen Heterocycle Synthesis Utilizing 1-Allyl-1-methyl-but-3-enylamine

Abstract

Nitrogen-containing heterocycles, particularly pyrrolidines and piperidines, are foundational scaffolds in modern drug discovery, appearing in a significant percentage of FDA-approved pharmaceuticals.[1][2] The development of efficient, stereocontrolled methods to access these core structures is therefore of paramount importance. This technical guide focuses on the synthetic utility of 1-Allyl-1-methyl-but-3-enylamine, a versatile and sterically defined diallylamine, as a precursor for constructing complex nitrogen heterocycles. We will provide an in-depth analysis of two powerful, mechanistically distinct cyclization strategies: Ring-Closing Metathesis (RCM) and the tandem cationic aza-Cope rearrangement–Mannich cyclization. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations to guide synthetic planning.

Introduction: The Strategic Value of Substituted Diallylamines

The pyrrolidine ring is a privileged motif in biologically active molecules, valued for its conformational rigidity and its ability to present substituents in well-defined three-dimensional space.[1][3] Similarly, piperidines are among the most common heterocyclic fragments in pharmaceuticals.[4] Consequently, synthetic strategies that can rapidly and efficiently build complexity around these cores are highly sought after.

1-Allyl-1-methyl-but-3-enylamine serves as an exemplary starting material. As a geminally-substituted diallylamine, its two olefinic arms are primed for intramolecular cyclization. The presence of the methyl group at the quaternary center introduces a key stereochemical element that can influence the facial selectivity of subsequent transformations, offering a handle for diastereocontrol. This guide will explore how this seemingly simple precursor can be selectively channeled into distinct heterocyclic products through catalyst and reaction condition control.

We will dissect two primary synthetic pathways:

-

Ring-Closing Metathesis (RCM): A robust method for forming a carbon-carbon double bond within a ring, yielding unsaturated heterocycles.

-

Tandem Aza-Cope Rearrangement–Mannich Cyclization: A powerful cascade reaction that constructs highly functionalized, saturated pyrrolidines with exceptional stereocontrol in a single operation.[5]

Pathway I: Ring-Closing Metathesis (RCM) for Dihydropyrrole Synthesis

Ring-Closing Metathesis (RCM) is a cornerstone of modern organic synthesis, enabling the formation of unsaturated rings through the intramolecular reaction of two terminal alkenes, driven by the release of volatile ethylene.[6] Its tolerance of numerous functional groups and the commercial availability of highly active ruthenium-based catalysts (e.g., Grubbs and Hoveyda-Grubbs catalysts) make it a first-choice strategy for many cyclizations.

Mechanistic Principles

The reaction is initiated by the coordination of one of the substrate's alkene moieties to the ruthenium alkylidene catalyst. A [2+2] cycloaddition forms a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition, releasing the original ligand and forming a new ruthenium alkylidene attached to the substrate. This new species then engages in an intramolecular [2+2] cycloaddition with the second alkene, forming another metallacyclobutane. The final, productive retro-[2+2] cycloaddition releases the cyclic alkene product and regenerates a ruthenium species that re-enters the catalytic cycle.[6] The primary thermodynamic driving force is the entropically favored release of ethylene gas.

Application to 1-Allyl-1-methyl-but-3-enylamine

For RCM to proceed efficiently with an amine substrate, the nitrogen must first be protected to prevent coordination to the metal catalyst, which would lead to catalyst deactivation. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). Once protected, the diallyl substrate readily undergoes RCM to furnish the corresponding 1,4-dihydropyrrole derivative. This product can then be carried forward, for instance, through reduction of the double bond to access the saturated pyrrolidine.

Visualization: RCM Workflow

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. enamine.net [enamine.net]

- 3. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

Molecular weight and physical characteristics of 1-Allyl-1-methyl-but-3-enylamine HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of the molecular and physical characteristics of 1-Allyl-1-methyl-but-3-enylamine Hydrochloride. As a specialized chemical entity, understanding its fundamental properties is crucial for its application in research and development. This document synthesizes available data to offer a detailed perspective on its molecular weight, structure, and key physical attributes. Given the limited direct experimental data for this specific compound, this guide also draws upon established knowledge of structurally related amine hydrochlorides to provide scientifically grounded estimations where necessary.

I. Molecular Identity and Structure

1-Allyl-1-methyl-but-3-enylamine hydrochloride is the salt form of the tertiary amine 1-Allyl-1-methyl-but-3-enylamine. The hydrochloride salt is typically prepared by reacting the free base with hydrochloric acid, a common strategy to improve the stability and solubility of amine-containing compounds.

The foundational free base, 1-Allyl-1-methyl-but-3-enylamine, has a molecular formula of C8H15N.[1] The hydrochloride salt is identified by the CAS Number 299435-71-5.[2] The addition of hydrochloric acid results in the protonation of the amine nitrogen, forming an ammonium chloride salt.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| Chemical Name | 1-Allyl-1-methyl-but-3-enylamine hydrochloride | - |

| CAS Number | 299435-71-5 | [2] |

| Molecular Formula (HCl Salt) | C8H16ClN | Derived |

| Molecular Formula (Free Base) | C8H15N | [1] |

The structural representation of the cation is depicted below:

Caption: Chemical structure of the 1-Allyl-1-methyl-but-3-enylammonium cation.

II. Molecular Weight

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including solution preparation, stoichiometric calculations, and analytical characterization.

The molecular weight of the free base, 1-Allyl-1-methyl-but-3-enylamine (C8H15N), is 125.21 g/mol . For the hydrochloride salt (C8H16ClN), the molecular weight is calculated by adding the molecular weight of hydrogen chloride (HCl) to that of the free base.

Table 2: Molecular Weight Details

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Allyl-1-methyl-but-3-enylamine (Free Base) | C8H15N | 125.21 |

| 1-Allyl-1-methyl-but-3-enylamine HCl | C8H16ClN | 161.67 |

The precise molecular weight is essential for accurate quantification and is a fundamental component of the compound's identity.

III. Physical Characteristics

Direct experimental data on the physical characteristics of 1-Allyl-1-methyl-but-3-enylamine hydrochloride are not extensively available in the public domain. However, by examining structurally similar amine hydrochlorides, we can infer a likely profile for this compound. These estimations should be validated experimentally.

Appearance: Amine hydrochlorides are typically crystalline solids at room temperature. It is anticipated that 1-Allyl-1-methyl-but-3-enylamine hydrochloride would present as a white to off-white solid.

Solubility: The conversion of the free base amine to its hydrochloride salt generally enhances its solubility in polar solvents, particularly water. This is due to the ionic nature of the salt. It is expected to be soluble in water and lower-aliphatic alcohols like methanol and ethanol, with limited solubility in non-polar organic solvents.

Melting Point: The melting point of amine hydrochlorides is influenced by the structure of the parent amine. For instance, but-3-enylamine hydrochloride has a reported melting point of 176-180 °C.[3][4] It is plausible that 1-Allyl-1-methyl-but-3-enylamine hydrochloride will have a distinct and relatively high melting point, characteristic of a salt.

Hygroscopicity: Many amine hydrochlorides are hygroscopic, meaning they tend to absorb moisture from the air. Therefore, it is recommended to store 1-Allyl-1-methyl-but-3-enylamine hydrochloride in a desiccated environment.

Table 3: Predicted Physical Properties

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Appearance | White to off-white crystalline solid | General property of amine hydrochlorides |

| Solubility | Soluble in water, methanol, ethanol | Increased polarity of the salt form |

| Melting Point | Expected to be a distinct value, likely >150 °C | Comparison with similar amine hydrochlorides[3][4] |

| Hygroscopicity | Potentially hygroscopic | Common characteristic of amine salts |

IV. Experimental Workflow: Characterization

The following diagram outlines a logical workflow for the experimental characterization of 1-Allyl-1-methyl-but-3-enylamine hydrochloride, ensuring a comprehensive and validated understanding of its properties.

Sources

- 1. 1-Allyl-1-methyl-but-3-enylamine|BLD Pharm [bldpharm.com]

- 2. 299435-71-5|1-Allyl-1-methyl-but-3-enylamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. but-3-enylamine hydrochloride, CAS No. 17875-18-2 - iChemical [ichemical.com]

- 4. But-3-en-1-amine hydrochloride | CAS#:17875-18-2 | Chemsrc [chemsrc.com]

Strategic Synthesis and Medicinal Utility of Gem-Disubstituted Amino Alkenes

Executive Summary

The incorporation of gem-disubstituted motifs—specifically within amino-alkene scaffolds—represents a critical strategy in modern drug discovery for restricting conformational flexibility and blocking metabolic hot spots. However, the steric impedance inherent to quaternary carbon formation and the electronic deactivation of 1,1-disubstituted olefins render these substrates synthetically challenging.

This guide provides a rigorous technical analysis of the two primary classes of gem-disubstituted amino alkenes:

-

-Disubstituted Allylic Amines: Quaternary stereocenters adjacent to nitrogen (

-

Gem-Disubstituted Vinyl Amines: Tertiary allylic amines derived from 1,1-disubstituted alkenes (

).

We detail the mechanistic logic, experimental protocols, and structural-activity relationships (SAR) necessary to deploy these motifs in lead optimization.

The Quaternary Challenge in Medicinal Chemistry

Gem-disubstitution (the "Thorpe-Ingold effect") is frequently employed to lock bioactive conformations. In amino alkenes, this modification serves two distinct purposes:

-

Metabolic Stability: Substitution at the

-carbon prevents oxidation by amine oxidases and cytochrome P450s. -

Peptidomimetics:

-Disubstituted amino acids (e.g., Aib) and their allylic isosteres induce helical turns, critical for disrupting protein-protein interactions (PPIs).

Despite their utility, the synthesis of these cores often fails under standard nucleophilic substitution conditions due to steric crowding. Transition metal catalysis—specifically Palladium (Pd) and Rhodium (Rh) platforms—has emerged as the only reliable method to overcome this energy barrier.

Synthesis of -Disubstituted Allylic Amines

The most robust route to chiral quaternary allylic amines is Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) . This method utilizes a "masked" nucleophile (an ester or carbamate) to drive the formation of a crowded C-C or C-N bond.

Mechanistic Logic: The Inner-Sphere Pathway

Unlike standard Tsuji-Trost reactions that proceed via an outer-sphere attack on a

Key Driver: The use of electron-deficient PHOX ligands creates a tight chiral pocket, favoring the formation of the branched (gem-disubstituted) product over the linear isomer.

Figure 1: Catalytic cycle for the Decarboxylative Asymmetric Allylic Alkylation (DAAA) showing the critical decarboxylation step that generates the active nucleophile in situ.

Experimental Protocol: Enantioselective DAAA

Objective: Synthesis of an

Reagents:

-

Catalyst Precursor:

(Tris(dibenzylideneacetone)dipalladium(0)) -

Ligand:

(Electron-deficient phosphinooxazoline) -

Solvent: Toluene or 2:1 Hexanes/Toluene (Non-polar solvents tighten the ion pair)

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox, charge a flame-dried flask with

(0.025 equiv) and the PHOX ligand (0.0625 equiv). Add anhydrous toluene and stir at 25°C for 30 minutes until the solution turns from purple to orange-brown (formation of the active L-Pd(0) species). -

Substrate Addition: Add the allyl enol carbonate substrate (1.0 equiv) as a solution in toluene.

-

Reaction: Stir at 25–40°C. Evolution of

gas will be observed (bubbling). Monitor by TLC or LCMS for consumption of starting material (typically 2–12 hours). -

Workup: Filter the reaction mixture through a small pad of silica gel to remove the metal catalyst. Rinse with

. -

Purification: Concentrate in vacuo and purify via flash chromatography (SiO2, Hexanes/EtOAc).

Critical Control Point: The solvent must be rigorously anhydrous. Water acts as a competing nucleophile or proton source, leading to the protonated (achiral) ketone byproduct rather than the allylated product.

Allylic C-H Amination of Gem-Disubstituted Alkenes

While Class A focuses on the alpha position, Class B deals with installing amines onto the gamma position of gem-disubstituted alkenes (

Mechanistic Logic: Electrophilic Pd(II) Catalysis

To functionalize the allylic C-H bond, we employ a Pd(II)/sulfoxide system (White Catalyst). The sulfoxide ligand renders the Pd center highly electrophilic, promoting C-H cleavage over simple coordination.

-

Selectivity: The reaction favors the linear (E)-product due to steric repulsion between the gem-disubstituted group and the incoming nucleophile during the

-allyl intermediate stage.

Experimental Protocol: Intermolecular C-H Amination

Objective: Synthesis of a tertiary allylic amine from a 1,1-disubstituted alkene.

Reagents:

-

Catalyst:

(10 mol%) -

Ligand: Bis-sulfoxide ligand (e.g., 1,2-bis(phenylsulfinyl)ethane)

-

Oxidant: Benzoquinone (BQ) (Reoxidizes Pd(0) to Pd(II))

-

Nucleophile:

-Tosyl carbamate or similar protected amine.

Workflow:

-

Complexation: Combine

and the sulfoxide ligand in 1,4-dioxane. -

Addition: Add the gem-disubstituted alkene (1 equiv), the amine nucleophile (1.2 equiv), and benzoquinone (2.0 equiv).

-

Heating: Heat to 45°C. The BQ acts as the terminal oxidant, enabling the catalytic turnover.

-

Purification: Upon completion, filter to remove hydroquinone byproducts and purify via column chromatography.

Comparative Data: Catalyst Performance

The following table summarizes the efficiency of different catalytic systems for generating gem-disubstituted amino alkene derivatives.

| Methodology | Target Motif | Catalyst System | Typical Yield | ee% / Regio (L:B) | Key Limitation |

| DAAA (Stoltz) | 85–99% | 90–96% ee | Requires pre-functionalized enol carbonate | ||

| C-H Amination (White) | Linear Allylic Amine from Gem-Olefin | 60–80% | >20:1 (Linear) | Requires excess oxidant (BQ); sensitive to sterics | |

| Gem-Difluoro (Hartwig) | Gem-Difluoro Allylic Amine | Ir-Photoredox / Ni | 70–90% | N/A | High cost of catalyst; specific to fluorinated substrates |

Medicinal Applications & Bioisosteres

Gem-disubstituted amino alkenes are not merely synthetic curiosities; they are vital scaffolds in approved therapeutics.

-

Dolutegravir (HIV Integrase Inhibitor): Contains a chiral gem-disubstituted heterocyclic core.[1] The quaternary center forces the amide into a specific vector, maximizing binding affinity in the viral active site.

-

Gem-Difluoroalkenes: Act as carbonyl bioisosteres. The

group mimics the polarity of a ketone (

Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating how gem-disubstitution translates to improved pharmacokinetic (PK) and pharmacodynamic (PD) properties.

References

-

Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society.

-

White, M. C., et al. (2007). A Sulfoxide-Promoted, Catalytic Method for the Regioselective Synthesis of Allylic Acetates from Monosubstituted Olefins via C-H Oxidation. Journal of the American Chemical Society.

-

Numajiri, Y., et al. (2015). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation.[2][3] Chemical Science.

-

Gevorgyan, V., et al. (2022).[4] Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines.[4] Science.

-

Hartwig, J. F., et al. (2021).[5] Highly Regioselective gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents.[5] Angewandte Chemie.

Sources

- 1. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022 - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 5. Synthesis in Review: A look at the latest developments in synthetic chemistry from the direct deamination of primary amines to the gem-difluoroallylation of aryl halides and pseudo halides | Domainex [domainex.co.uk]

An In-depth Technical Guide to the Safe Handling and Use of 1-Allyl-1-methyl-but-3-enylamine hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Allyl-1-methyl-but-3-enylamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure a safe laboratory environment. The information herein is grounded in authoritative safety data sheets and established chemical safety principles.

Chemical Identity and Physicochemical Properties

1-Allyl-1-methyl-but-3-enylamine hydrochloride is a chemical intermediate that requires careful handling due to its potential hazards. Understanding its fundamental properties is the first step toward safe utilization.

| Property | Value | Source(s) |

| Chemical Name | 1-Allyl-1-methyl-but-3-enylamine hydrochloride | Enamine SDS[1] |

| Molecular Formula | C8H16ClN | BLD Pharm[2] |

| Molecular Weight | 161.67 g/mol | Calculated |

| CAS Number | 299435-71-5 | BLDpharm[3] |

| Physical Form | Solid | Analogous Compounds[4][5] |

| Solubility | Soluble in water | Fisher Scientific[6] |

Hazard Identification and Classification

While a specific, comprehensive toxicological profile for this exact compound is not widely published, the available Safety Data Sheet and data from analogous allylic and amine hydrochloride compounds allow for a robust hazard assessment.[1] The primary hazards are associated with irritation and potential toxicity.

GHS Hazard Classification (Anticipated based on structural analogs):

| Hazard Class | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed. | Benchchem, Fisher Scientific[4][6] |

| Skin Corrosion/Irritation | Causes skin irritation. | Benchchem, Fisher Scientific[4][6] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Benchchem, Fisher Scientific[4][6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | May cause respiratory irritation. | Fisher Scientific[6] |

Causality of Hazards: The allylic functional groups can enhance reactivity, and the amine hydrochloride salt can be irritating to tissues upon contact. The hydrochloride salt can release hydrogen chloride gas upon thermal decomposition.[7]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling and consistent use of appropriate PPE is paramount.

Engineering Controls

-

Ventilation: All handling of 1-Allyl-1-methyl-but-3-enylamine hydrochloride should be conducted in a well-ventilated area.[1] A certified chemical fume hood is required for any procedures that may generate dust or aerosols.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.[7]

-

Skin Protection:

-

Respiratory Protection: For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge is necessary.[8]

Caption: Mandatory PPE workflow for handling the compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Protection from moisture is critical, as the compound may be hygroscopic.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of hydrogen chloride, nitrogen oxides, and carbon monoxide.[7]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Spill and Leak Procedures

-

Small Spills:

-

Large Spills:

-

Evacuate the area immediately.

-

Contact the institution's emergency response team.

-

Contain the spill if possible, without posing a risk to personnel.

-

Caption: Step-by-step spill response protocol.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: As with many organic compounds, combustion can produce toxic gases.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

The Chemistry of Reactivity: Understanding the Allylic and Amine Moieties

The presence of two allylic groups and a secondary amine hydrochloride structure dictates the reactivity and potential hazards of this molecule.

-

Allylic Reactivity: The allylic C-H bonds are weaker than typical sp3 C-H bonds, making them more susceptible to radical-mediated reactions. The allylic position can also stabilize carbocations and carbanions through resonance, influencing its reactivity in nucleophilic and electrophilic reactions.[10] This inherent reactivity underscores the need for careful storage away from initiators of polymerization or other uncontrolled reactions.

-

Amine Hydrochloride: The amine hydrochloride is a salt, making it a solid with a higher melting point and greater water solubility than its free-base form. In solution, it can establish an equilibrium with the free amine and hydrochloric acid, influencing the pH and corrosivity of the medium.

Caption: Key structural features and their associated hazards.

Conclusion

The safe and effective use of 1-Allyl-1-methyl-but-3-enylamine hydrochloride in a research and development setting is contingent upon a thorough understanding of its potential hazards and strict adherence to the safety protocols outlined in this guide. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize risks and maintain a safe laboratory environment.

References

-

Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Material Safety Data Sheet - Methylamine Hydrochloride, PA. Cole-Parmer. [Link]

-

1 - SAFETY DATA SHEET. Airgas. [Link]

-

Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines. Journal of the American Chemical Society. [Link]

-

Allylic and Benzylic Reactivity Overview. Organic Chemistry Tutor. [Link]

Sources

- 1. enamine.enamine.net [enamine.enamine.net]

- 2. 1-Allyl-1-methyl-but-3-enylamine|BLD Pharm [bldpharm.com]

- 3. 299435-71-5|1-Allyl-1-methyl-but-3-enylamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.se [fishersci.se]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. nbinno.com [nbinno.com]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis and Application of Chiral Homoallylic Amines as Versatile Building Blocks in Modern Drug Discovery

This guide provides an in-depth exploration of the synthesis and application of chiral homoallylic amines, a critical class of molecules that serve as versatile building blocks in the development of novel therapeutics. While focusing on the principles and methodologies applicable to a range of these structures, we will draw on the broader context of asymmetric amine synthesis to inform our discussion. The core principles outlined herein are directly relevant to the strategic use of complex chiral amines like 1-allyl-1-methyl-but-3-enylamine in medicinal chemistry.

The Strategic Imperative for Chiral Amines in Drug Development

Chiral amines are ubiquitous structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] The specific three-dimensional arrangement of substituents around a stereogenic amine center is often critical for biological activity, as drug-target interactions are inherently stereospecific.[3][] Consequently, the development of robust and efficient methods for the enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry.[5][6] The market for single-enantiomer drugs has seen substantial growth, underscoring the regulatory and therapeutic advantages of stereochemically pure compounds.[3]